molecular formula C4H4ClNO4S B047969 5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide CAS No. 72827-08-8

5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide

Cat. No.: B047969
CAS No.: 72827-08-8
M. Wt: 197.6 g/mol
InChI Key: YVZOKLTZSNJEQX-UHFFFAOYSA-N
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Description

5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide is a chemical compound known for its unique structure and properties It is a member of the oxathiazinone family, characterized by the presence of a sulfur atom within a heterocyclic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the chlorination of 6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; reactions are often performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which 5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide exerts its effects involves interactions with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide: Lacks the chlorine substituent, resulting in different reactivity and properties.

    5-Chloro-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide: Similar structure but without the methyl group, affecting its chemical behavior and applications.

Uniqueness

5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide is unique due to the presence of both chlorine and methyl substituents, which confer distinct reactivity and properties. These substituents influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications and enhancing its potential biological activities.

Properties

IUPAC Name

5-chloro-6-methyl-2,2-dioxooxathiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO4S/c1-2-3(5)4(7)6-11(8,9)10-2/h1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZOKLTZSNJEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NS(=O)(=O)O1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72827-08-8
Record name 5-Chloroacesulfame
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072827088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-CHLOROACESULFAME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98K78OBT7F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide
Reactant of Route 2
5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide
Reactant of Route 3
5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide
Reactant of Route 4
5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide
Reactant of Route 5
5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide
Reactant of Route 6
5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide

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